molecular formula C10H21NO B13165398 3-Amino-1-cyclohexyl-2-methylpropan-1-ol

3-Amino-1-cyclohexyl-2-methylpropan-1-ol

Cat. No.: B13165398
M. Wt: 171.28 g/mol
InChI Key: IVZHIRKMUFRTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-cyclohexyl-2-methylpropan-1-ol: is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound features a cyclohexyl ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclohexyl-2-methylpropan-1-ol typically involves the following steps:

    Amination: The addition of an amino group to the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxyl groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of complex molecules.

Biology:

  • Potential applications in the development of pharmaceuticals.

Medicine:

  • Investigated for its potential therapeutic properties.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclohexyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Amino-3-cyclohexyl-2-methylpropan-2-ol
  • Cyclohexanemethanol, α-(2-amino-1-methylethyl)-

Comparison:

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-1-cyclohexyl-2-methylpropan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h8-10,12H,2-7,11H2,1H3

InChI Key

IVZHIRKMUFRTGP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1CCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.